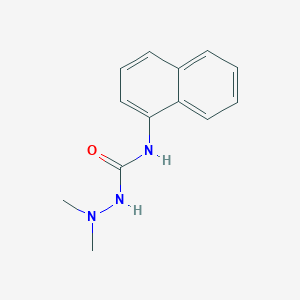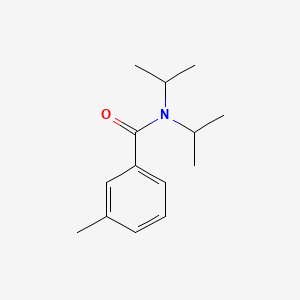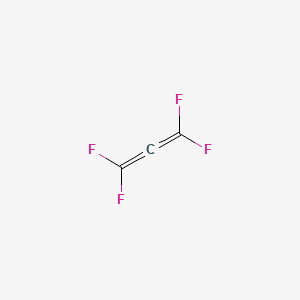
Tetrafluoroallene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluoroallene, also known as 1,2-Propadiene, 1,1,3,3-tetrafluoro-, is a chemical compound with the molecular formula CF . It has an average mass of 112.026 Da and a monoisotopic mass of 111.993614 Da .
Synthesis Analysis
Tetrafluoroallene can be synthesized through the pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane, which is derived from dibromodifluoromethane and vinylidene fluoride, over activated charcoal . This process results in the formation of 3-bromo-1,1,3,3-tetrafluoropropene .Molecular Structure Analysis
The molecular structure of Tetrafluoroallene was determined by X-ray crystallography . The molecule has an almost linear C=C=C framework, and for tetrafluoroallene, exact linearity is provided by the 222 crystallographic site symmetry . The C=C bond lengths decrease with an increasing number of fluorine substituents .Chemical Reactions Analysis
Tetrafluoroallene has been found to undergo nucleophilic addition reactions with phenols and amines . More detailed information about these reactions can be found in the referenced paper .Physical And Chemical Properties Analysis
Tetrafluoroallene has an average mass of 112.026 Da and a monoisotopic mass of 111.993614 Da . More detailed physical and chemical properties would require further experimental studies .Aplicaciones Científicas De Investigación
Co-dimerization and Chemical Reactions
- TFA has been studied for its ability to undergo thermal co-dimerization with other compounds like hexafluorobut-2-yne, forming unique chemical structures such as perfluoro-(1,2-dimethyl-3-methylenecyclobutene) (Banks, Deem, Haszeldine, & Taylor, 1966).
- It also shows reactivity with phenols and amines, leading to the formation of unsaturated ethers and trifluoropropionamides (Ji‐Chang Xiao & Qing‐Yun Chen, 2003).
Synthesis and Structural Studies
- Research has been conducted on developing facile routes to synthesize TFA, including methods involving metallation of certain precursors followed by thermal elimination (Hengyao Lu, Friedrich, & Burton, 1995).
- Studies on the crystal and molecular structures of TFA have been performed using X-ray crystallography, providing insights into its molecular configuration and bond lengths (Luger et al., 2000).
Organometallic Chemistry
- TFA participates in hydrometalation reactions with various transition metal hydride complexes, forming fluoropropenyl complexes and exhibiting interesting chemical behaviors like fluorine migration (Kühnel & Lentz, 2009).
- Its role as a strong π acidic ligand and a precursor for generating complex fluoroorganic ligands has been explored, demonstrating its utility in synthesizing fluorinated compounds (Lentz, 2004).
Photoelectron Spectroscopy
- The photoelectron spectra of TFA have been measured, revealing details about its vertical ionization potentials and the involvement of its molecular vibrations (Thomas & Thompson, 1974).
Coordination Chemistry
- TFA has been used in the synthesis and structural determination of various allene complexes, with studies revealing its increasing acceptor properties when more fluorine substituents are added (Lentz & Willemsen, 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C3F4/c4-2(5)1-3(6)7 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKERINVYVSIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)=C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196720 |
Source


|
| Record name | Perfluoroallene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoroallene | |
CAS RN |
461-68-7 |
Source


|
| Record name | Perfluoroallene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroallene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

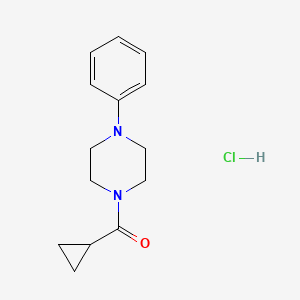
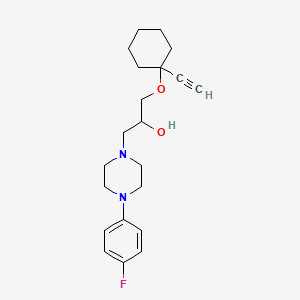
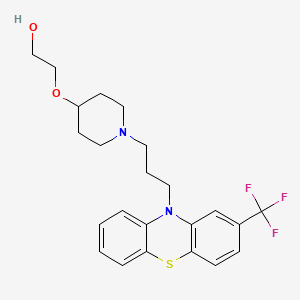

![2-[Carboxymethyl(ethyl)amino]acetic acid](/img/structure/B1614725.png)
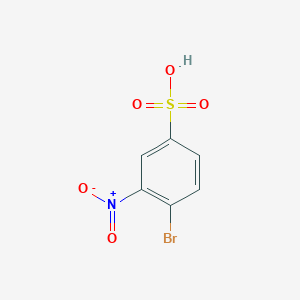


![5,6-Dihydro-imidazo[2,1-b]thiazol-3-one](/img/structure/B1614730.png)
